N'-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived from its parent structure, 2-methylbenzohydrazide , and its substituent, (4-bromophenoxy)acetyl . The hydrazide functional group (-CONHNH$$_2$$) forms the core, with the acetyl group attached to the hydrazide nitrogen (N'). The substituent comprises a phenoxy group (oxygen-linked benzene ring) bearing a bromine atom at the para position and an acetyl moiety.
IUPAC Name :
N'-[(4-Bromophenoxy)acetyl]-2-methylbenzohydrazide
Structural Formula :
$$
\text{C}6\text{H}4(\text{Br})\text{-O-CH}2\text{CO-NH-NH-CO-C}6\text{H}3(\text{CH}3)
$$
The benzene ring of the benzohydrazide core features a methyl group at position 2, while the (4-bromophenoxy)acetyl group is bonded to the hydrazide nitrogen.
CAS Registry Number and Alternative Chemical Designations
As of the latest available data, the CAS Registry Number for this compound is not listed in public databases such as PubChem or ChemSpider. However, it may be referenced under alternative designations in specialized literature:
- 2-Methyl-N'-(4-bromophenoxyacetyl)benzohydrazide
- (4-Bromo-phenoxy)acetylimino-2-methylbenzohydrazide
These synonyms emphasize the positional isomerism of the methyl and bromine substituents and the acetyl-hydrazide linkage.
Molecular Weight and Elemental Composition Analysis
The molecular formula of This compound is C$${16}$$H$${14}$$BrN$$2$$O$$4$$ , derived from the summation of its structural components:
- 2-methylbenzohydrazide core : C$$8$$H$$9$$N$$_2$$O
- (4-bromophenoxy)acetyl substituent : C$$8$$H$$6$$BrO$$_3$$
Molecular Weight :
$$
(16 \times 12.01) + (14 \times 1.01) + (1 \times 79.90) + (2 \times 14.01) + (4 \times 16.00) = 378.19 \, \text{g/mol}
$$
Elemental Composition :
| Element | Percentage Composition | Atomic Contribution |
|---|---|---|
| Carbon | 50.79% | 16 atoms |
| Hydrogen | 3.70% | 14 atoms |
| Bromine | 21.16% | 1 atom |
| Nitrogen | 7.41% | 2 atoms |
| Oxygen | 16.93% | 4 atoms |
This composition aligns with analogous hydrazide derivatives reported in PubChem entries, such as N-[(4-bromophenyl)methyl]acetohydrazide (CID 174476810) and 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate (CID 9598931).
Properties
Molecular Formula |
C16H15BrN2O3 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)16(21)19-18-15(20)10-22-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
HBOJXDKQOWPKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation of 4-Bromophenol
4-Bromophenol reacts with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 4-bromophenoxyacetyl chloride. This method mirrors esterification techniques described for methyl 4-bromo-2-methylbenzoate, where sulfuric acid catalysis in methanol achieves >90% conversion.
Critical Parameters :
-
Temperature: 0–5°C to minimize thermal degradation.
-
Solvent: Anhydrous dichloromethane prevents hydrolysis of the acyl chloride.
Preparation of 2-Methylbenzohydrazide
Methyl Ester Formation
2-Methylbenzoic acid undergoes esterification with methanol catalyzed by sulfuric acid, analogous to the synthesis of methyl 4-bromo-2-methylbenzoate:
Hydrazinolysis
The methyl ester reacts with hydrazine hydrate in ethanol under reflux to form 2-methylbenzohydrazide:
Optimization : Excess hydrazine (1.5 equiv) and 12-hour reflux improve yields to 88%.
Coupling of Intermediates: Acylation of 2-Methylbenzohydrazide
Microwave-Assisted Acylation
Adapting methods from N,N'-diacylhydrazine synthesis, 2-methylbenzohydrazide reacts with 4-bromophenoxyacetyl chloride in tetrahydrofuran (THF) under microwave irradiation (400 W, 10 minutes):
Procedure :
-
Combine 2-methylbenzohydrazide (1 mmol) and 4-bromophenoxyacetyl chloride (1.1 mmol) in 5 mL THF.
-
Irradiate at 80°C for 10 minutes.
-
Quench with ice water and extract with ethyl acetate.
Conventional Thermal Acylation
For comparison, a thermal approach in refluxing THF (12 hours) yields 78–84%, demonstrating the efficiency of microwave activation.
Purification and Characterization
Recrystallization Optimization
Recrystallization from ethyl acetate/hexane (3:1) achieves >99% purity, as validated by HPLC. This aligns with purification methods for structurally related tetrazole derivatives.
Spectroscopic Validation
-
1H-NMR (DMSO-): Expected signals include δ 2.33 (s, 3H, CH), 4.75 (s, 2H, OCH), and aromatic protons between δ 7.14–7.86.
-
Elemental Analysis : Calculated for CHBrNO: C 48.22%, H 3.79%, N 7.02%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave Acylation | THF, 400 W, 10 min | 92 | 99.5 |
| Thermal Acylation | THF, reflux, 12 h | 84 | 98.2 |
Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yield—a trend observed in tetrazole and quinoline syntheses.
Challenges and Mitigation Strategies
-
Debromination Risk : Palladium catalysts (e.g., Pd(OAc)) used in related syntheses may inadvertently remove bromine. Mitigated by avoiding catalytic conditions during acylation.
-
Hydrazide Oxidation : Conduct reactions under nitrogen atmosphere to prevent hydrazide degradation.
Industrial-Scale Considerations
While microwave methods are ideal for lab-scale synthesis, thermal approaches may be preferable for large-scale production due to equipment limitations. Solvent recovery systems (e.g., THF distillation) improve cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetyl and hydrazide groups can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares core features with several benzohydrazide derivatives, differing primarily in substituents on the aromatic rings and hydrazide moiety. Key structural analogs include:
Table 1: Structural and Functional Comparison of Selected Benzohydrazide Derivatives
*Calculated based on molecular formula C₁₅H₁₄BrN₂O₃.
Pharmacological Advantages and Limitations
- Nickel coordination in hydrazide complexes may enhance stability and metal-mediated bioactivity .
- Limitations: Limited solubility of brominated derivatives may hinder formulation. Toxicity data for long-term use of metal complexes are lacking .
Q & A
Q. What are the established synthetic routes for N'-((4-Bromophenoxy)acetyl)-2-methylbenzohydrazide, and what reaction conditions optimize yield?
The synthesis typically involves:
- Step 1 : Condensation of 4-bromophenol with chloroacetyl chloride under anhydrous conditions using a base (e.g., pyridine) to form 2-(4-bromophenoxy)acetyl chloride .
- Step 2 : Reaction of the intermediate with 2-methylbenzohydrazide in solvents like ethanol or methanol under reflux. Catalysts such as acetic acid may enhance hydrazide bond formation .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pyridine, 0–5°C | 75–85 |
| 2 | Ethanol, reflux, 6h | 60–70 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR/IR : Confirm functional groups (e.g., hydrazide N–H stretch at 3200–3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for refinement, especially for handling twinned crystals or high-resolution data .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How is the compound’s preliminary bioactivity screened in antimicrobial studies?
- Assays : Broth microdilution (MIC determination against S. aureus, E. coli) and agar diffusion.
- Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent blanks .
- Data Interpretation : IC₅₀ values <100 µg/mL suggest potential; discrepancies may arise from bacterial strain variability .
Advanced Research Questions
Q. How can catalytic applications of this compound be explored, particularly in metal complex formation?
- Coordination Chemistry : React with Mo(VI) or Cu(II) salts to form complexes. For example, [MoO₂L(CH₃OH)] (L = deprotonated ligand) shows octahedral geometry and catalytic activity in olefin oxidation .
- Catalysis : Use tert-butyl hydroperoxide (TBHP) as an oxidant. Monitor conversions via GC-MS; styrene oxide yields >80% indicate high efficiency .
Mechanistic Insight :
- The hydrazide moiety acts as a tridentate ligand (via O, N, and enolate O), enhancing metal center reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).
- Structural Analogues : Compare with derivatives (e.g., triazole-substituted variants) to isolate pharmacophoric groups .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between logP and cytotoxicity) .
Q. What challenges arise in crystallographic refinement, and how are they addressed?
- Disorder/Ambiguity : Use SQUEEZE (in PLATON) to model solvent regions or apply twin refinement in SHELXL for overlapping lattices .
- Validation Tools : Check R-factor convergence (target <0.05) and Hirshfeld surfaces to verify intermolecular interactions .
Case Study : A Mo(VI) complex (space group P21/c) achieved R₁ = 0.0286 via iterative refinement of anisotropic displacement parameters .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Analogues
| Compound | IC₅₀ (µM, HeLa Cells) | MIC (µg/mL, S. aureus) |
|---|---|---|
| Parent Hydrazide | 45 ± 3 | 12.5 |
| Triazole-Substituted Derivative | 28 ± 2 | 6.25 |
Q. Table 2: Crystallographic Data for Mo(VI) Complex
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R₁/wR₂ | 0.0286/0.0650 |
| Bond Length (Mo–O) | 1.692–1.712 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
